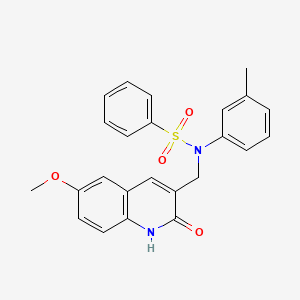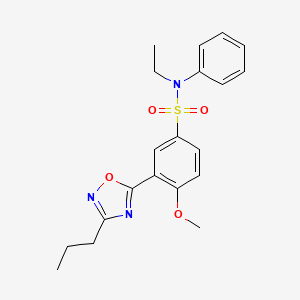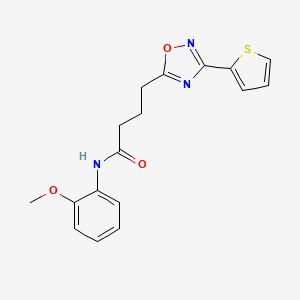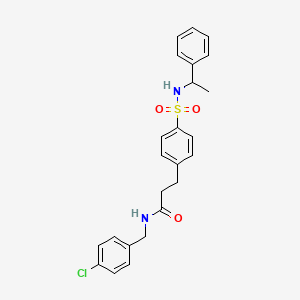
N-(4-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide, also known as CBPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBPP is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent anti-inflammatory properties.
Wirkmechanismus
N-(4-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide exerts its anti-inflammatory effects by inhibiting the activity of COX-2 and NF-κB. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation. NF-κB is a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. This compound inhibits the activation of NF-κB, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory properties in several animal models of inflammation. This compound has also been shown to reduce pain and fever in animal models. This compound has a half-life of approximately 2 hours and is rapidly metabolized in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has several advantages for lab experiments. This compound is a potent anti-inflammatory agent that can be used to study the mechanisms of inflammation in animal models. This compound is also a sulfonamide derivative, which makes it easier to modify and synthesize analogs for structure-activity relationship studies. However, this compound has several limitations for lab experiments. This compound has a short half-life and is rapidly metabolized in the liver, which makes it difficult to maintain a therapeutic concentration in animal models. This compound is also a complex molecule that requires several steps to synthesize, which makes it challenging to produce large quantities of this compound for lab experiments.
Zukünftige Richtungen
N-(4-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has significant potential for therapeutic applications, and several research directions can be pursued to further explore its potential. One future direction is to develop this compound analogs with improved pharmacokinetic properties, such as increased half-life and reduced metabolism in the liver. Another future direction is to investigate the potential of this compound as a treatment for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound can be used to study the mechanisms of inflammation and the role of COX-2 and NF-κB in animal models.
Synthesemethoden
N-(4-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is a complex molecule that requires several steps to synthesize. The synthesis of this compound involves the reaction of 4-chlorobenzylamine with 4-(N-(1-phenylethyl)sulfamoyl)phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product. The intermediate product is then treated with 3-bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one to form the final product this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-18(21-5-3-2-4-6-21)27-31(29,30)23-14-9-19(10-15-23)11-16-24(28)26-17-20-7-12-22(25)13-8-20/h2-10,12-15,18,27H,11,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOYTZMYIJFNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(butan-2-yl)benzene-1-sulfonamide](/img/structure/B7703241.png)
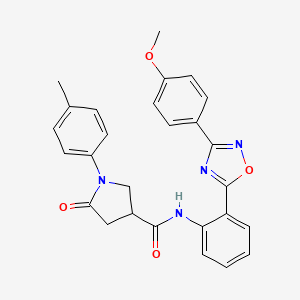
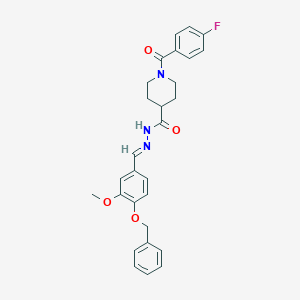
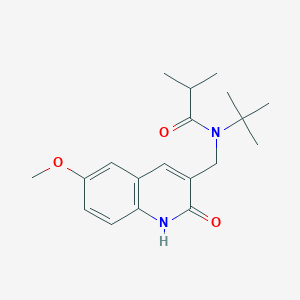
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703266.png)
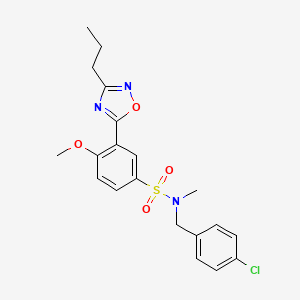
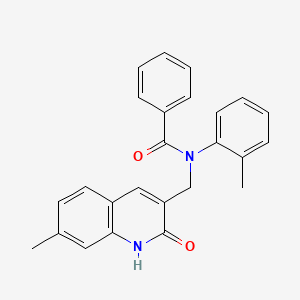
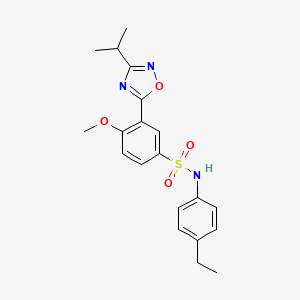


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7703319.png)
